

Application Notes and Protocols for Vimseltinib

In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: MT-3014

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Introduction

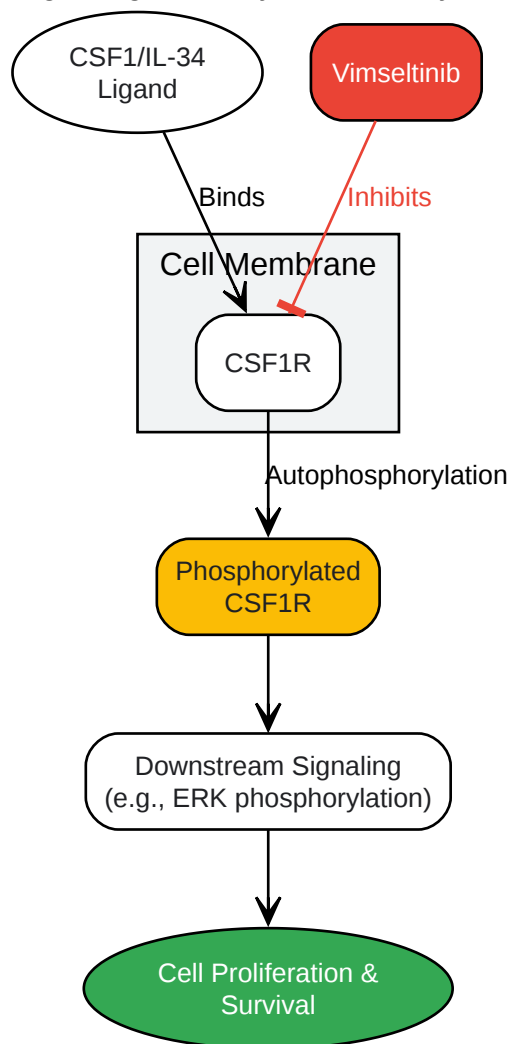
Vimseltinib is a potent and selective, oral, switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells.[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment of inflammatory cells and tumor growth.[2][3][4] Vimseltinib is designed to specifically target CSF1R, offering a promising therapeutic strategy by inhibiting the downstream signaling cascade.[1][5] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of vimseltinib.

Mechanism of Action

Vimseltinib functions by binding to the "switch control" region of the CSF1R kinase, stabilizing it in an inactive conformation.[1][5] This binding prevents autophosphorylation of the receptor upon ligand (CSF1 or IL-34) binding, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[1][6] Vimseltinib exhibits high selectivity for CSF1R with over 500-fold greater selectivity compared to its nearest off-target kinases, such as FLT3, KIT, PDGFRA, and PDGFRB, which minimizes off-target effects.[1][7]

Below is a diagram illustrating the CSF1R signaling pathway and the inhibitory action of vimseltinib.

CSF1R Signaling Pathway Inhibition by Vimseltinib



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Caption: CSF1R signaling pathway and vimseltinib's mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro cellular activity of vimseltinib from various cell-based assays.

Assay Type	Cell Line	Parameter	Vimseltinib IC50	Reference
CSF1R Phosphorylation	THP-1	Inhibition of CSF1-stimulated autophosphorylation	19 nM	[8]
CSF1R Phosphorylation	THP-1	Inhibition of CSF1-induced autophosphorylation	27 nM	[9]
Cell Proliferation	M-NFS-60	Inhibition of proliferation	18 nM	[9]
Kinase Activity	-	CSF1R Inhibition	3.7 nM	[9]
Kinase Activity	-	c-FMS (CSF1R) Inhibition	<0.01 µM	[10][11]
Kinase Activity	-	c-Kit Inhibition	0.1-1 µM	[10][11]
Osteoclast Differentiation	Human osteoclast precursors	Inhibition of CSF1- and RANKL-induced differentiation	9.3 nM	[9]

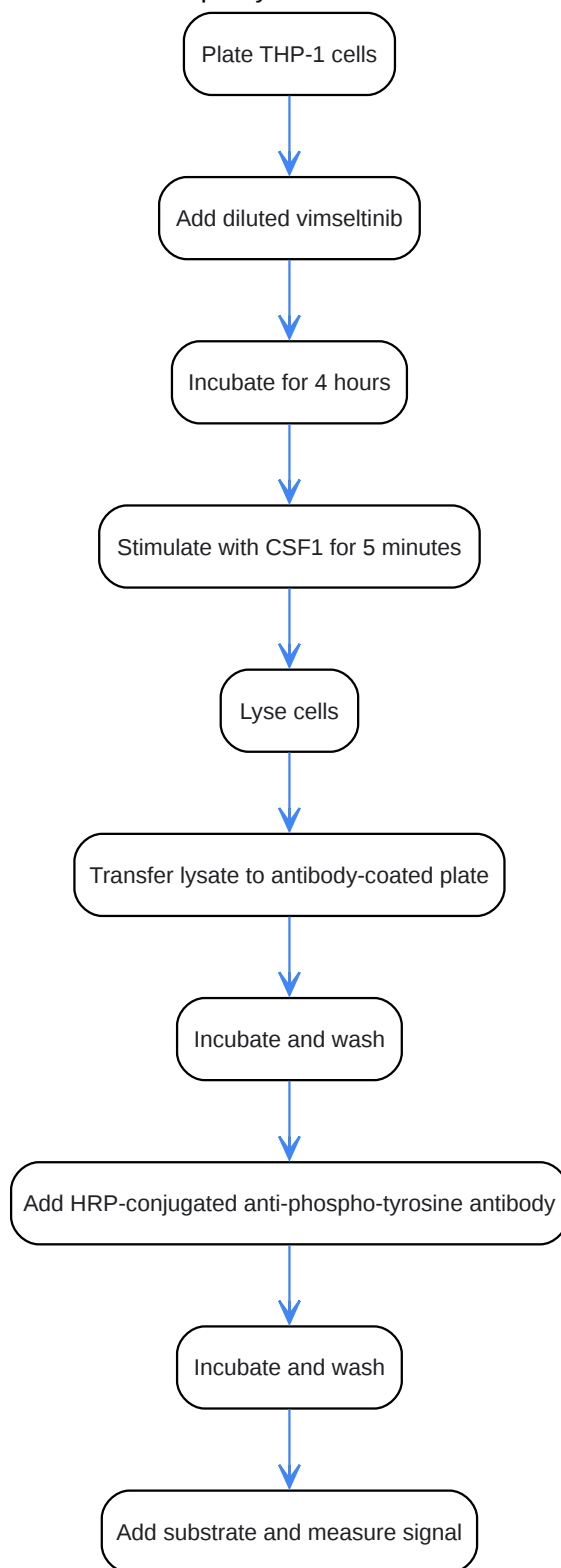
Experimental Protocols

CSF1R Phosphorylation Assay (ELISA)

This protocol describes how to measure the inhibitory effect of vimseltinib on the phosphorylation of CSF1R in a human monocytic cell line, THP-1, using an enzyme-linked immunosorbent assay (ELISA).[8]

Workflow Diagram:

CSF1R Phosphorylation ELISA Workflow



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Caption: Workflow for the CSF1R Phosphorylation ELISA.

Materials:

- THP-1 cells
- Complete cell culture medium
- Vimseltinib
- Recombinant human CSF1
- 96-well cell culture plates
- ELISA plate pre-coated with anti-CSF1R capture antibody
- Cell lysis buffer
- Wash buffer
- HRP-conjugated anti-phospho-tyrosine detection antibody
- Substrate solution (e.g., TMB)
- Stop solution
- Plate reader

Procedure:

- Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 150,000 cells per well in complete media.[\[8\]](#)
- Compound Addition: Prepare serial dilutions of vimseltinib and add them to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 4 hours at 37°C.[\[8\]](#)
- Stimulation: Stimulate the cells by adding 25 ng/mL of CSF1 to each well and incubate for 5 minutes at 37°C.[\[8\]](#)

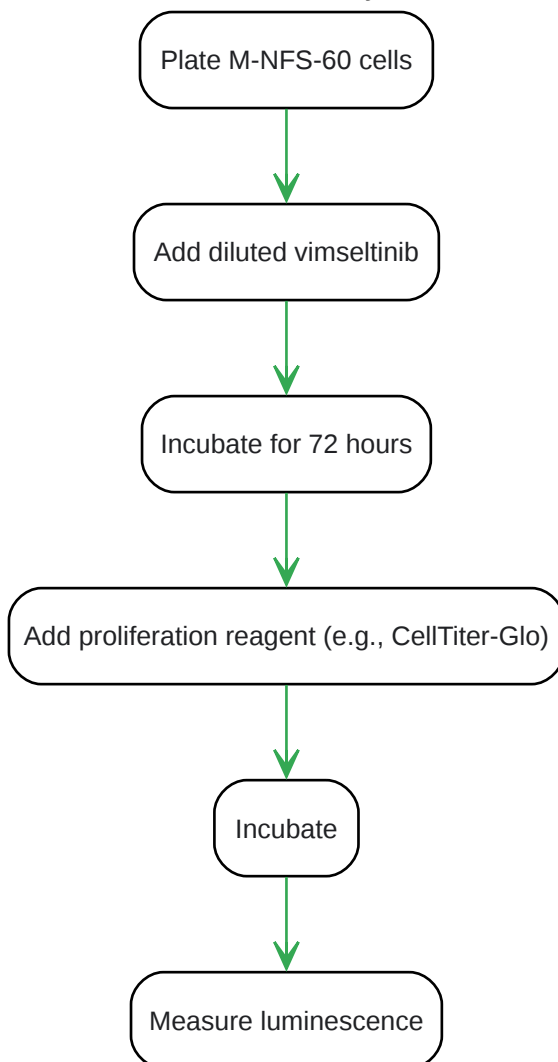
- Cell Lysis: Aspirate the media and lyse the cells according to the lysis buffer manufacturer's instructions.
- ELISA: a. Transfer the cell lysates to the anti-CSF1R capture antibody-coated ELISA plate. b. Incubate as recommended by the ELISA kit manufacturer. c. Wash the plate multiple times with wash buffer. d. Add the HRP-conjugated anti-phospho-tyrosine detection antibody.^[8] e. Incubate as recommended. f. Wash the plate to remove unbound antibody. g. Add the substrate solution and incubate until color develops. h. Add the stop solution and read the absorbance on a plate reader.
- Data Analysis: Calculate the percent inhibition of CSF1R phosphorylation for each vimseltinib concentration and determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of vimseltinib on the proliferation of the CSF1-dependent murine leukemia cell line, M-NFS-60.

Workflow Diagram:

Cell Proliferation Assay Workflow



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Caption: Workflow for the M-NFS-60 Cell Proliferation Assay.

Materials:

- M-NFS-60 cells
- Complete cell culture medium supplemented with CSF1
- Vimseltinib
- 96-well cell culture plates

- Cell proliferation reagent (e.g., CellTiter-Glo®)
- Luminometer

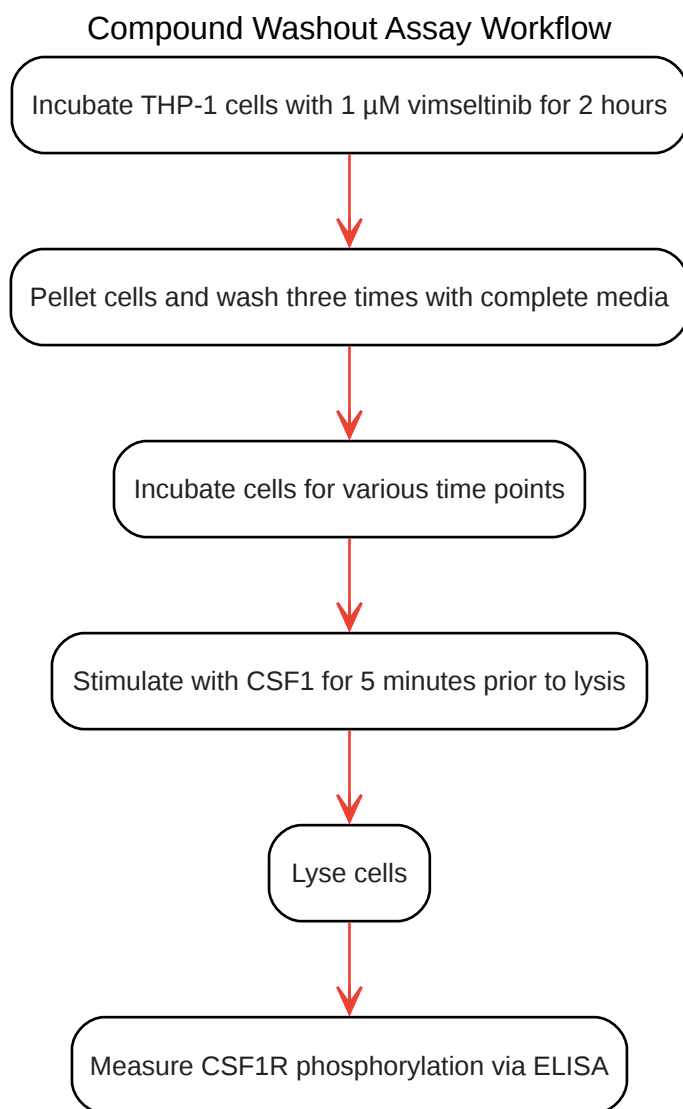
Procedure:

- Cell Plating: Seed M-NFS-60 cells in a 96-well plate at an appropriate density in media containing CSF1.
- Compound Addition: Add serial dilutions of vimseltinib to the wells. Include a vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C.
- Reagent Addition: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubation: Incubate the plate as recommended by the reagent manufacturer (typically 10-30 minutes at room temperature).
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Determine the percent inhibition of cell proliferation for each vimseltinib concentration and calculate the IC50 value.

Compound Washout Assay

This assay is designed to evaluate the residence time of vimseltinib on its target, CSF1R, by measuring the duration of target inhibition after the compound has been removed from the medium.^[8]

Workflow Diagram:



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Caption: Workflow for the Compound Washout Assay.

Materials:

- THP-1 cells
- Complete cell culture medium
- Vimseltinib (1 μM)
- Recombinant human CSF1

- Conical tubes for washing
- Centrifuge
- Materials for CSF1R Phosphorylation ELISA (as described above)

Procedure:

- Compound Incubation: Incubate THP-1 cells with 1 μ M vimseltinib for 2 hours.[8]
- Washout: a. Pellet the cells by centrifugation. b. Aspirate the supernatant. c. Resuspend the cells in fresh, complete media. d. Repeat the pelleting and resuspension steps for a total of three washes.[8]
- Time Course Incubation: Incubate the washed cells for various time points (e.g., 0, 30, 60, 120, 240 minutes).
- Stimulation and Lysis: At each time point, stimulate the cells with 25 ng/mL CSF1 for 5 minutes before lysing the cells.[8]
- Analysis: Measure the level of CSF1R phosphorylation in the cell lysates using the CSF1R Phosphorylation ELISA protocol described above.
- Data Analysis: Plot the percent inhibition of CSF1R phosphorylation as a function of time after washout to determine the off-rate and residence time of vimseltinib.

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